molecular formula C9H10BrNO4S B039879 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid CAS No. 116035-58-6

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B039879
CAS No.: 116035-58-6
M. Wt: 308.15 g/mol
InChI Key: CAZJUADETXHVJK-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (CAS 116035-58-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H9BrNO4S and a molecular weight of 307.14 g/mol , this compound belongs to a class of phenylpropanoic acids with a benzenesulfonamide substituent. The presence of both the sulfonamide group and the carboxylic acid functional group on a propanoid backbone makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Sulfonamide-containing compounds are of significant research interest due to their well-documented role as inhibitors of enzymes like carbonic anhydrase . This specific pharmacological mechanism is exploited in the development of various therapeutic agents. As such, this bromophenyl-sulfonylamino derivative serves as a key building block for researchers designing and synthesizing novel bioactive molecules for biochemical screening. The compound is characterized by a calculated boiling point of 475.0°C and a flash point of 241.1°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZJUADETXHVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354429
Record name N-(4-Bromobenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116035-58-6
Record name N-(4-Bromobenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

  • Base Selection : A 10% sodium hydroxide (NaOH) solution is used to deprotonate the amine group (pH 10–12), ensuring efficient nucleophilic substitution.

  • Molar Ratios : A 1:1.2 molar ratio of β-alanine to sulfonyl chloride is employed to account for hydrolysis side reactions.

  • Temperature and Duration : The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours to maximize yield.

Yield and Purification

  • Crude Yield : 75–80% after precipitation via acidification (pH 2–3 using HCl).

  • Purification : Recrystallization from ethanol-water (3:1 v/v) yields a pure white solid (mp 165–167°C).

Key Characterization Data

ParameterValueSource
1H NMR (DMSO-d6) δ 12.3 (s, 1H, COOH), 8.02 (d, J=8.7 Hz, 2H), 7.78 (d, J=8.7 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H)
IR (KBr) 1725 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Two-Step Synthesis via Ethyl Ester Intermediate

To circumvent solubility challenges associated with β-alanine, a two-step approach utilizing ethyl 3-aminopropanoate as a precursor has been developed. This method enhances reaction efficiency and simplifies purification.

Step 1: Sulfonylation of Ethyl 3-Aminopropanoate

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)/water biphasic system.

  • Base : 2 equivalents of triethylamine (TEA) to neutralize HCl byproduct.

  • Workup : Organic layer extraction, drying (Na2SO4), and column chromatography (hexane/ethyl acetate 4:1).

Yield : 90% as white crystals (mp 78–79°C).

Intermediate Data (Ethyl Ester)

ParameterValueSource
1H NMR (CDCl3) δ 1.23 (t, J=7.1 Hz, 3H), 4.10 (q, J=7.3 Hz, 2H), 7.73 (d, J=8.7 Hz, 2H), 7.78 (d, J=8.7 Hz, 2H)
HRMS [M+H]+ calcd for C11H13BrNO4S: 340.9802, found: 340.9805

Step 2: Ester Hydrolysis

Procedure :

  • Reagents : 2M NaOH in THF/water (1:1), refluxed for 4 hours.

  • Acidification : Adjust to pH 2 with 6M HCl to precipitate the product.

Yield : 95% after filtration and drying.

Optimization of Reaction Conditions

Solvent Systems

Solvent CombinationYield (%)Purity (%)Notes
DCM/Water9098Optimal for biphasic reactions
THF/Water8595Longer reaction time
Toluene/Water7290Poor solubility of β-alanine

Temperature Effects

  • 0–5°C : Minimizes sulfonyl chloride hydrolysis, yielding 88–90% product.

  • Room Temperature : Increases hydrolysis by 15%, reducing yield to 75%.

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), continuous flow reactors are recommended to enhance heat transfer and reduce reaction time. Key parameters include:

  • Residence Time : 30 minutes at 10°C.

  • Throughput : 50 L/h with in-line pH monitoring.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • The compound is utilized as a building block in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals. Its sulfonyl group enhances reactivity, making it suitable for various synthetic pathways.

Reactions and Mechanisms

  • It can undergo several chemical reactions:
    • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxyl or amino groups.
    • Oxidation and Reduction : The sulfonyl group allows participation in redox reactions, leading to the formation of sulfoxides or sulfones.
    • Coupling Reactions : It can be involved in coupling reactions like Suzuki-Miyaura to create new carbon-carbon bonds.

Biological Research Applications

Antimicrobial Activity

  • Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example, modifications to the phenyl ring have led to increased activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant organisms .
Compound ModificationMIC (µg/mL)Activity Against
4-NO2 substitution16S. aureus
4-OH substitution8E. faecalis
Dimethylpyrazole32E. faecalis

Cancer Research

  • The compound is being investigated for its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves interaction with specific enzymes and receptors, potentially inhibiting tumor growth .

Medicinal Chemistry Applications

Pharmaceutical Development

  • As a precursor in synthesizing pharmaceutical compounds, this acid facilitates the creation of drugs targeting various diseases. Its sulfonamide structure is particularly relevant in developing antibacterial agents .

Case Studies

  • Recent research has focused on the synthesis of novel derivatives that demonstrate improved pharmacological properties compared to existing drugs. For instance, compounds derived from this acid have shown enhanced bioavailability and reduced toxicity profiles in preliminary studies .

Industrial Applications

Specialty Chemicals and Materials

  • In industrial contexts, this compound is used in creating specialty chemicals, polymers, and coatings. Its unique chemical properties allow for the development of materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the aromatic ring (e.g., hydroxyl, methyl, methoxy) or the absence of the sulfonyl group. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Features
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid 4-Bromo, sulfonyl 308.15 Enhanced metabolic stability; bromine increases lipophilicity
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxy 195.19 Polar hydroxyl group improves solubility but reduces membrane permeability
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid 4-Methyl, sulfonyl 257.30 Methyl group enhances lipophilicity; moderate antimicrobial activity
3-(4-Bromophenyl)propanoic acid 4-Bromo (no sulfonyl) 229.07 Lacks sulfonamide group; lower acidity (pKa ~4.5) compared to sulfonyl analogs

Key Observations :

  • The sulfonyl group in the target compound increases acidity (pKa ~2.5–3.0) compared to non-sulfonamide analogs, enhancing water solubility at physiological pH .
  • Bromine vs. hydroxyl/methyl : Bromine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets, as seen in antimicrobial sulfonamides .
Antimicrobial Activity
  • This compound: Limited direct data, but sulfonamide derivatives generally exhibit broad-spectrum activity. For example, 2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid shows MIC values of 16–64 µg/mL against S. aureus and E. coli .
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Demonstrated potent activity against ESKAPE pathogens (MIC: 8–64 µg/mL), including multidrug-resistant (MDR) P. aeruginosa and A. baumannii . Compound 33 (4-OH substitution) showed MIC of 16 µg/mL against P. aeruginosa .
Anticancer Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Exhibit IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cells via ROS-mediated apoptosis .
  • Sulfonamide analogs : Sulfonyl groups are linked to kinase inhibition (e.g., LRRK2 inhibitors), but specific data on the target compound’s anticancer activity are lacking .
Pharmacokinetic (ADME) Properties

In silico ADME analysis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives predicts:

  • High gastrointestinal absorption (85–90%) due to moderate logP values (1.5–2.5) .
  • Low blood-brain barrier penetration (logBB < -1), minimizing CNS side effects .
  • The sulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism, prolonging half-life compared to hydroxylated analogs .

Biological Activity

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a sulfonamide compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a bromophenyl group and a propanoic acid moiety, which contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrNO₄S, with an average mass of 308.15 g/mol. Its structure includes a sulfonyl group attached to an amino acid backbone, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₀BrNO₄S
Average Mass308.15 g/mol
Functional GroupsSulfonyl, Amino, Propanoic

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains, including multidrug-resistant pathogens.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 µg/mL depending on the strain tested .
  • Mechanism of Action : The compound's mechanism involves interaction with bacterial enzymes and receptors, potentially inhibiting key metabolic pathways. The sulfonamide group is known for its antibacterial properties, which may be attributed to competitive inhibition of enzymes involved in folate synthesis.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Electrophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating further derivatization and enhancement of biological activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMIC (µg/mL) against MRSAMechanism of Action
3-((4-Hydroxyphenyl)amino)propanoic Acid8-16Inhibition of cell wall synthesis
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid16-32Competitive inhibition of dihydropteroate synthase
This compound1-64Enzyme inhibition via sulfonamide action

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential studies could include:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structural Modifications : To improve potency and reduce toxicity through chemical modifications.
  • Broader Spectrum Testing : Evaluating activity against a wider range of pathogens, including fungi and viruses.

Q & A

Q. What are the key structural identifiers and physicochemical properties of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid?

  • Answer : The compound has the IUPAC name 3-(4-bromophenyl)propanoic acid (CAS: 1643-30-7) with molecular formula C₉H₉BrO₂ and molecular weight 229.07 g/mol . Key identifiers include:
    • SMILES : C1=CC(=CC=C1CCC(=O)O)Br
    • InChI Key : NCSTWHYWOVZDOC-UHFFFAOYSA-N
    • Melting Point : Data not explicitly reported, but analogs like 4-bromophenylacetic acid melt at 117–119°C .
    • Solubility : Propanoic acid derivatives are typically polar, soluble in DMSO, methanol, or aqueous buffers at neutral pH.

Q. What synthetic routes are commonly used to prepare 3-(4-bromophenyl)propanoic acid derivatives?

  • Answer : While direct synthesis is not detailed in the evidence, analogous sulfonamide-propanoic acids (e.g., Ramatroban, CAS: 116649-85-5) are synthesized via:
    • Sulfonylation : Reacting 4-bromophenylsulfonyl chloride with β-alanine derivatives under basic conditions (e.g., NaOH in THF/water) .
    • Purification : Acid-base extraction or recrystallization from ethanol/water mixtures .
    • Key reagents : 4-Bromobenzenesulfonyl chloride, β-alanine ethyl ester, LiOH for saponification .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :
    • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.6 ppm for bromophenyl) and propanoic acid chain (δ 2.5–3.5 ppm) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
    • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ at m/z 228.97 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-(4-bromophenyl)propanoic acid derivatives?

  • Answer : Discrepancies in melting points or NMR shifts may arise from:
    • Polymorphism : Recrystallize under varied solvents (e.g., acetonitrile vs. ethyl acetate) .
    • Impurities : Use preparative HPLC (e.g., 90:10 water:acetonitrile + 0.1% TFA) to isolate isomers or byproducts .
    • Synthons : Compare with databases (e.g., PubChem CID 2735609) to validate assignments .

Q. What strategies optimize the stability of this compound under biological assay conditions?

  • Answer :
    • pH Stability : Conduct kinetic studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
    • Light Sensitivity : Store solutions in amber vials at –20°C to prevent bromophenyl group photodegradation .
    • Metabolite Analysis : Use LC-MS/MS to detect oxidation products (e.g., sulfonic acid derivatives) in serum .

Q. How does the bromophenyl moiety influence the compound’s interaction with biological targets?

  • Answer : The 4-bromophenyl group enhances:
    • Lipophilicity : Increases membrane permeability (logP ~2.5) .
    • Target Affinity : Acts as a halogen bond donor in enzyme active sites (e.g., cyclooxygenase inhibition, analogous to Ramatroban’s thromboxane receptor antagonism) .
    • SAR Studies : Compare with 4-chloro or 4-fluoro analogs to evaluate electronic effects on bioactivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Answer :
    • DFT Calculations : Use Gaussian09 to model sulfonamide bond cleavage energy barriers under acidic/basic conditions .
    • Molecular Dynamics : Simulate interactions with water molecules to assess hydrolysis rates .
    • pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid group’s pKa (~4.5) and sulfonamide NH (~10.5) .

Methodological Notes

  • Safety : Handle with nitrile gloves due to potential skin irritation (refer to SDS guidelines) .
  • Data Validation : Cross-reference spectral data with PubChem (CID 2735609) and ChemSpider (ID 2017295) .
  • Contradictions : Address batch-to-batch variability by sourcing from suppliers with ≥97% purity (e.g., Thermo Scientific) .

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